molecular formula C18H17N3O3S2 B2783836 N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide CAS No. 307510-59-4

N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide

Cat. No. B2783836
CAS RN: 307510-59-4
M. Wt: 387.47
InChI Key: JLJMFVXOPAITKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a complex organic molecule that likely contains a thiazole ring (a type of heterocyclic compound), a nitrothiophene group (another type of heterocyclic compound), and a tert-butylphenyl group (a type of aromatic compound) .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups and rings .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not available in the search results .

Mechanism of Action

TBN-T acts as a competitive inhibitor of PARP, binding to the enzyme's active site and preventing it from repairing DNA damage. The accumulation of DNA damage leads to the activation of cell death pathways, ultimately resulting in cell death. TBN-T has been shown to be a potent inhibitor of PARP, with an IC50 value of 3.5 nM.
Biochemical and Physiological Effects:
TBN-T has been shown to have potent antitumor activity in various cancer cell lines, including breast, ovarian, and pancreatic cancer. In addition, TBN-T has been shown to have neuroprotective effects in models of neurodegenerative diseases, such as Parkinson's and Alzheimer's disease. TBN-T has also been studied for its potential use in combination with other chemotherapeutic agents, as it has been shown to enhance the efficacy of these agents.

Advantages and Limitations for Lab Experiments

One of the main advantages of TBN-T is its potency as a PARP inhibitor, making it a promising candidate for cancer therapy. TBN-T has also been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases. However, one of the limitations of TBN-T is its low solubility in aqueous solutions, which can make it challenging to use in certain experiments.

Future Directions

There are several future directions for the study of TBN-T. One area of research is the optimization of TBN-T for use in cancer therapy, including the development of more efficient delivery methods. Another area of research is the study of TBN-T's potential use in combination with other chemotherapeutic agents to enhance efficacy. Additionally, the study of TBN-T's neuroprotective effects may lead to the development of new treatments for neurodegenerative diseases.

Synthesis Methods

The synthesis of TBN-T involves a series of chemical reactions starting from 4-tert-butylphenylamine and 5-nitrothiophene-2-carboxylic acid. The reaction involves the formation of a thiazole ring, followed by the introduction of a carboxamide group. The final product is obtained through purification and isolation steps. The synthesis of TBN-T has been optimized to achieve high yields and purity, making it suitable for various applications.

Scientific Research Applications

TBN-T has been extensively studied for its potential use in cancer treatment. PARP is an enzyme that plays a crucial role in DNA repair, and its inhibition can lead to the accumulation of DNA damage, ultimately resulting in cell death. TBN-T has been shown to be a potent PARP inhibitor, making it a promising candidate for cancer therapy. In addition, TBN-T has been studied for its potential use in treating neurodegenerative diseases, as PARP inhibition has been shown to have neuroprotective effects.

Safety and Hazards

The safety and hazards associated with this compound are not known .

properties

IUPAC Name

N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3S2/c1-18(2,3)12-6-4-11(5-7-12)13-10-25-17(19-13)20-16(22)14-8-9-15(26-14)21(23)24/h4-10H,1-3H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLJMFVXOPAITKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(S3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.